(E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
(E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile is an organic compound characterized by its complex structure, which includes furan rings, a nitrile group, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile typically involves a multi-step process:
Formation of the Furan Ring: The initial step often involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylene Bridge: The methylene bridge is introduced via a condensation reaction between 5-methylfuran-2-carbaldehyde and an amine derivative.
Formation of the Nitrile Group: The nitrile group is introduced through a reaction involving a suitable nitrile precursor, often under dehydrating conditions to ensure the formation of the carbon-nitrogen triple bond.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete structure of this compound, typically under controlled temperature and pH conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan rings or the methylene bridge are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Halogenated furans, substituted methylene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carboxamide
- (E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carboxylic acid
- (E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-methanol
Uniqueness
Compared to these similar compounds, (E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications and potentially enhancing its interaction with biological targets.
Properties
IUPAC Name |
2-[(E)-(5-methylfuran-2-yl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c1-16-12-13-19(26-16)15-25-23-20(14-24)21(17-8-4-2-5-9-17)22(27-23)18-10-6-3-7-11-18/h2-13,15H,1H3/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNAOMFZBIWBBO-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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